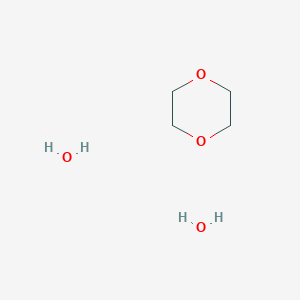

Dioxan Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dioxan Dihydrat, commonly known as 1,4-Dioxane, is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane because the other dioxane isomers (1,2- and 1,3-) are rarely encountered . Dioxane is used as a solvent for a variety of practical applications as well as in the laboratory, and also as a stabilizer for the transport of chlorinated hydrocarbons in aluminum containers .

Vorbereitungsmethoden

1,4-Dioxane is primarily produced by a closed-loop process involving the dehydration and subsequent ring closure of diethylene glycol. Concentrated sulfuric acid (around 5%) is used as the catalyst for this reaction. alternative catalysts like phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins can also be used . The synthetic route involves the reaction of ethylene glycol with 1,2-dibromoethane, which was first produced by A. V. Lourenço in 1863 .

Analyse Chemischer Reaktionen

1,4-Dioxane undergoes several types of chemical reactions:

Oxidation: Similar to other ethers, dioxane readily forms peroxides upon exposure to air. These peroxides are often highly explosive and unstable.

Substitution: Dioxane can participate in substitution reactions, particularly in the presence of strong acids or bases.

Coordination Polymers: Dioxane produces coordination polymers by linking metal centers.

Wissenschaftliche Forschungsanwendungen

1,4-Dioxane has a wide range of applications in scientific research:

Biology: Dioxane is used in the preparation of biological samples and as a solvent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.

Wirkmechanismus

The mechanism by which 1,4-Dioxane exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . This property makes it an effective medium for various chemical reactions and industrial processes. Additionally, dioxane can form coordination polymers by linking metal centers, which is useful in driving certain chemical equilibria .

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane is often compared with other ethers and dioxane isomers:

Oxane: A simpler ether with a similar structure but different chemical properties.

Trioxane: A trimer of formaldehyde with different reactivity and applications.

Tetroxane: Another formaldehyde polymer with distinct properties.

Pentoxane: A higher homolog of dioxane with unique characteristics.

1,4-Dioxane is unique due to its stability, miscibility with water, and ability to dissolve a wide range of compounds, making it a versatile solvent in both laboratory and industrial settings .

Eigenschaften

CAS-Nummer |

60469-77-4 |

|---|---|

Molekularformel |

C4H12O4 |

Molekulargewicht |

124.14 g/mol |

IUPAC-Name |

1,4-dioxane;dihydrate |

InChI |

InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |

InChI-Schlüssel |

ZOXACJMYFMCRJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCO1.O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)

![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)